Kojisäure

Übersicht

Beschreibung

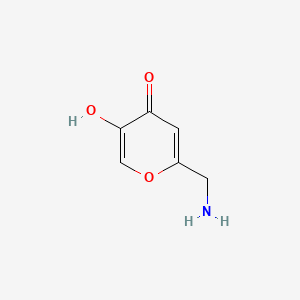

Kojic amine, also known as Kojic acid, is an organic compound with the formula HOCH2C5H2O2OH . It is a derivative of 4-pyrone that functions in nature as a chelation agent produced by several species of fungi, especially Aspergillus oryzae . Kojic acid is a by-product in the fermentation process of malting rice, for use in the manufacturing of sake, the Japanese rice wine . It is a mild inhibitor of the formation of pigment in plant and animal tissues, and is used in food and cosmetics to preserve or change colors of substances .

Synthesis Analysis

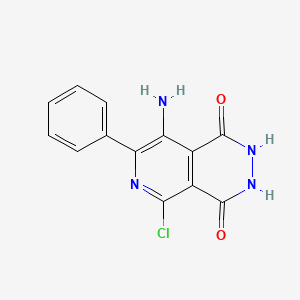

A novel series of kojic acid derivatives conjugated to amino pyridine moiety were designed and synthesized to explore their inhibitory activity against tyrosinase . The structure of all derivatives was characterized by 1H NMR, 13C NMR, FT-IR, and elemental analysis .

Molecular Structure Analysis

Tyrosinases belong to the functional copper-containing proteins family, and their structure contains two copper atoms, in the active site, which are coordinated by three histidine residues . Kojic acid derivatives showed conformational affinity to the enzyme active site, and a favorable distance to chelate the copper ion, which is essential for enzyme function .

Chemical Reactions Analysis

There are various chemical derivatives of kojic acid produced through chlorination, reduction, and amine attachments . Kojic acid provides a promising chemical platform to be derived into hydroxy pyrone derivatives such as chlorokojic acid, allomaltol, and pyromeconic acid .

Physical And Chemical Properties Analysis

Kojic acid is a white substance with a molar mass of 142.110 g·mol −1 . It has a melting point of 152 to 155°C and slight solubility in water . Its acidity (pKa) is 9.40 .

Wissenschaftliche Forschungsanwendungen

Kosmetik und Hautpflege

Kojisäure wird in der Kosmetikindustrie häufig verwendet, insbesondere in Hautpflegeprodukten . Sie ist bekannt für ihre depigmentierenden Eigenschaften, die dazu beitragen können, die Haut aufzuhellen und ihr Aussehen zu verbessern . Sie wirkt, indem sie das Enzym Tyrosinase hemmt, das für die Produktion von Melanin verantwortlich ist . Dies macht sie zu einer beliebten Zutat in Produkten, die zur Behandlung von Erkrankungen wie Melasma entwickelt wurden .

Medizin

Im medizinischen Bereich hat sich this compound als vielversprechend für die Behandlung verschiedener Hauterkrankungen erwiesen. So wird sie beispielsweise häufig bei der topischen Behandlung von Melasma eingesetzt, einem pigmentären Systemversagen, das durch Makeln oder symmetrisch verteilten unregelmäßigen Flecken in sonnenexponierten Bereichen gekennzeichnet ist .

Lebensmittelindustrie

This compound findet auch in der Lebensmittelindustrie Anwendung . Während die spezifischen Verwendungen variieren können, wird sie oft als natürliches Konservierungsmittel verwendet, da sie das Wachstum bestimmter Bakterientypen hemmen kann.

Chemische Industrie

In der chemischen Industrie wird this compound in verschiedenen Anwendungen eingesetzt. Ihre chemische Struktur ermöglicht es ihr, leicht mit anderen Stoffen zu reagieren, was sie zu einer wertvollen Komponente in vielen chemischen Reaktionen macht .

Pharmazeutische Anwendungen

This compound und ihre Derivate haben sich in verschiedenen pharmazeutischen Anwendungen als vielversprechend erwiesen. Sie können als Antioxidans, antimikrobiell, entzündungshemmend, StrahlenSchutzmittel, Antikonvulsivum und Mittel zur Behandlung von Fettleibigkeit wirken und ein Potenzial als Antitumormittel aufweisen .

Wirkmechanismus

Target of Action

Kojic amine, like its parent compound kojic acid, primarily targets the enzyme tyrosinase . Tyrosinase plays a crucial role in the synthesis of melanin , a pigment responsible for color in skin, hair, and eyes . By inhibiting tyrosinase, kojic amine can affect melanin production, leading to its use as a depigmenting agent . Additionally, kojic amine is also a GABA receptor agonist .

Mode of Action

Kojic amine’s mode of action involves binding to the active site of tyrosinase, thereby inhibiting the enzyme and regulating melanogenesis factors . This results in a decrease in melanin production, leading to a lightening effect on the skin . As a GABA receptor agonist, kojic amine can also influence neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by kojic amine is the melanogenesis pathway . By inhibiting tyrosinase, kojic amine disrupts the conversion of tyrosine to melanin, leading to decreased melanin production . This can result in skin depigmentation and is the basis for kojic amine’s use in cosmetic applications .

Pharmacokinetics

The related compound kojic acid is known to have unfavorable lipophilicity and stability, which can impact its bioavailability

Result of Action

The primary result of kojic amine’s action is a decrease in melanin production, leading to skin depigmentation . This makes it useful in cosmetic applications for skin lightening . Additionally, kojic amine’s action as a GABA receptor agonist may have implications in neurological processes .

Action Environment

The action of kojic amine can be influenced by various environmental factors. For instance, the production of kojic acid, from which kojic amine is derived, can be affected by factors such as nitrogen sources, amino acids, ions, agitation, and pH . These factors could potentially also influence the action, efficacy, and stability of kojic amine.

Eigenschaften

IUPAC Name |

2-(aminomethyl)-5-hydroxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c7-2-4-1-5(8)6(9)3-10-4/h1,3,9H,2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULIQBZSRZXJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C(C1=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218734 | |

| Record name | Kojic amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68642-64-8 | |

| Record name | Kojic amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068642648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kojic amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(aminomethyl)-5-hydroxy-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

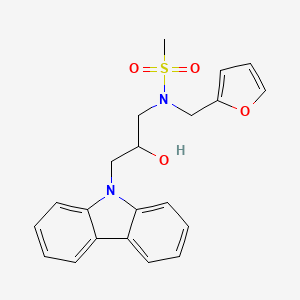

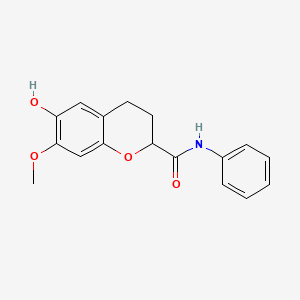

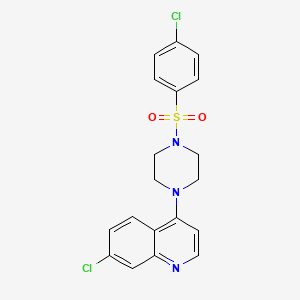

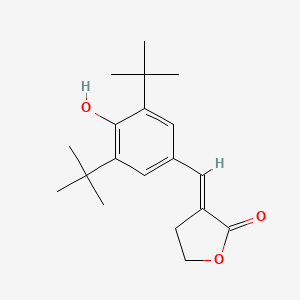

Feasible Synthetic Routes

Q & A

Q1: What is kojic amine and how does it relate to gamma-aminobutyric acid (GABA)?

A1: Kojic amine (2-(aminomethyl)-5-hydroxy-4H-pyran-4-one) is a synthetic compound structurally similar to GABA, a major inhibitory neurotransmitter in the central nervous system. [, ] Both molecules share a GABA-like backbone, suggesting potential GABAmimetic properties for kojic amine. []

Q2: What is the significance of kojic amine's interaction with GABA receptors?

A3: Kojic amine's interaction with GABA receptors is central to its observed pharmacological activities. Studies show that its antinociceptive effects, particularly in response to thermal stimuli, are significantly attenuated by the cholinergic antagonist atropine. [] This suggests that kojic amine's antinociception may involve indirect activation of cholinergic pathways downstream of GABA receptor activation. []

Q3: How does the antinociceptive profile of kojic amine compare to other GABA agonists?

A4: Kojic amine exhibits a distinct antinociceptive profile compared to other GABA agonists. While it demonstrates cross-tolerance with morphine and baclofen, indicating potential involvement of similar antinociceptive pathways, it does not show cross-tolerance with THIP (4,5,6,7-tetrahydroisoxazolo-[5,4-C]-pyridin-3-ol). [] This suggests that kojic amine might target a unique subset of GABAergic pathways involved in pain modulation. []

Q4: Does kojic amine interact with other neurotransmitter systems besides GABA?

A5: Research suggests that kojic amine might influence dopaminergic transmission in the brain. Studies on rats indicate that kojic amine, along with other GABAergic agents, can depress dopamine release in the nigrostriatal pathway. [] This effect appears to involve the activation of specific GABA receptors within the substantia nigra and striatum, highlighting the complex interplay between GABAergic and dopaminergic systems. []

Q5: Does kojic amine affect baroreceptor reflexes?

A6: Studies in anesthetized cats show that intracerebroventricular infusion of kojic amine can reduce mean arterial pressure, but it is less potent than muscimol in this regard. [] Furthermore, while not directly impacting baroreceptor sensitivity, muscimol, another GABA agonist, can attenuate reflex vasoconstriction and vasodilation. [] This raises the possibility that kojic amine might also indirectly modulate cardiovascular responses through its influence on central GABAergic pathways.

Q6: How does the structure of kojic amine relate to its activity?

A7: While a detailed structure-activity relationship for kojic amine is not fully elucidated in the provided research, its structural similarity to GABA is considered crucial for its pharmacological effects. [] Modifications to the basic structure, such as those explored in the synthesis of related compounds, can significantly alter potency and activity. [] Future research exploring systematic modifications of kojic amine's structure will be crucial for optimizing its activity and selectivity for specific GABA receptor subtypes.

Q7: Are there any specific structural features of kojic amine important for its function?

A8: The "signature cysteine" (Cys-300) in the Escherichia coli GABA transporter (GabP), homologous to a region in other GABA transporters, plays a critical role in GABA transport. [] This suggests that conserved cysteine residues within the amphipathic helix 8 and loop 8-9 regions of GABA transporters, potentially shared with kojic amine's binding site, might be essential for substrate recognition and transport. []

Q8: What are the potential applications of kojic amine in research?

A9: Kojic amine serves as a valuable pharmacological tool for investigating GABAergic mechanisms related to pain, motor function, and potentially cardiovascular regulation. [, , ] Its unique pharmacological profile, distinct from other GABA agonists, provides insights into the complexity of GABAergic signaling and its role in various physiological processes. Furthermore, kojic amine's interaction with dopamine release makes it an intriguing candidate for studying neurodegenerative diseases involving dopaminergic dysfunction. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1673662.png)

![2-[(3-cyano-5,5-dimethyl-7-oxo-4,6-dihydro-2-benzothiophen-1-yl)sulfanyl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B1673668.png)

![2-[4-(Dimethylamino)styryl]-6-methoxybenzofuran](/img/structure/B1673674.png)

![1,3-Dimethyl-7-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B1673677.png)

![(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile](/img/structure/B1673679.png)

![3-[4-[(4-chlorophenyl)-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]sulfamoyl]phenyl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B1673682.png)